
Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate typically involves the reaction of appropriate pyrazole derivatives with trifluoromethylating agents. One common method includes the use of trifluoromethyltrimethylsilane (TMSCF3) in the presence of a base, such as potassium carbonate, under anhydrous conditions . The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and reaction time. Advanced purification techniques like recrystallization and chromatography are often employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions adjacent to the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with enhanced pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the development of agrochemicals and materials with specific desired properties.
Mechanism of Action
The mechanism of action of Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Trifluoromethylpyrazole: Shares the trifluoromethyl group but lacks the dicarboxylate moiety.
Dimethylpyrazole: Lacks the trifluoromethyl group but has similar structural features.
Trifluoromethylbenzene: Contains the trifluoromethyl group but is based on a benzene ring instead of a pyrazole ring.
Uniqueness: Dimethyl 3-(trifluoromethyl)-1H-pyrazole-4,5-dicarboxylate is unique due to the combination of the trifluoromethyl group and the dicarboxylate moiety on the pyrazole ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C8H7F3N2O4 |
|---|---|
Molecular Weight |
252.15 g/mol |
IUPAC Name |
dimethyl 5-(trifluoromethyl)-1H-pyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C8H7F3N2O4/c1-16-6(14)3-4(7(15)17-2)12-13-5(3)8(9,10)11/h1-2H3,(H,12,13) |
InChI Key |
ISKZBNBGXCJGIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NN=C1C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


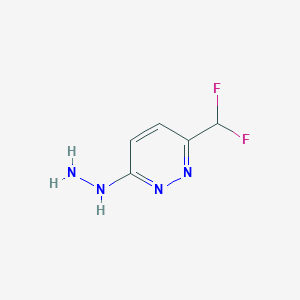
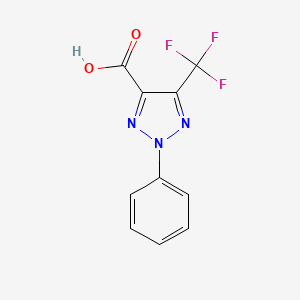
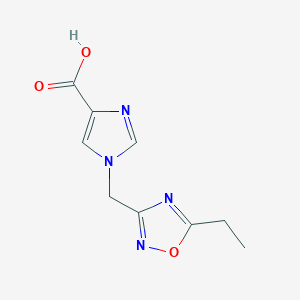

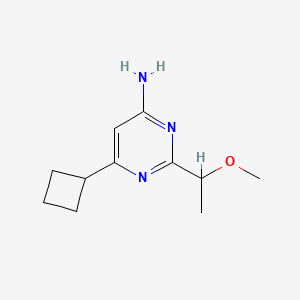

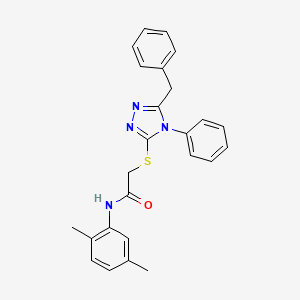
![2-(2-Chlorophenyl)imidazo[1,2-A]pyrazine-3-carboxylic acid](/img/structure/B11782521.png)



![2-(Difluoromethoxy)-6-iodobenzo[d]oxazole](/img/structure/B11782553.png)

![7-Chloro-5-morpholinoimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B11782570.png)
